molecular formula C19H18N4O5S2 B2841522 2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole CAS No. 941244-47-9

2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole

カタログ番号: B2841522
CAS番号: 941244-47-9
分子量: 446.5
InChIキー: RKMWCRAWUCGQPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 1,3,4-oxadiazole derivative characterized by a central heterocyclic ring substituted with a 4-nitrobenzylthio group at position 2 and a 3-(pyrrolidin-1-ylsulfonyl)phenyl group at position 4. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets . The 3-(pyrrolidin-1-ylsulfonyl)phenyl group adds a sulfonamide moiety, which is known to improve solubility and target specificity, particularly in kinase or HDAC inhibition .

特性

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-23(25)16-8-6-14(7-9-16)13-29-19-21-20-18(28-19)15-4-3-5-17(12-15)30(26,27)22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMWCRAWUCGQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-Nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is part of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O5SC_{15}H_{19}N_3O_5S with a molecular weight of 353.39 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its biological activity. The presence of a nitro group and a pyrrolidine moiety enhances its potential pharmacological effects.

Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example, a study reported that compounds with similar structural motifs exhibited IC50 values ranging from 0.275 to 1.18 µM against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) .

Case Studies

  • Zhang et al. (2023) synthesized several 1,3,4-oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative showed an IC50 value lower than that of standard drugs like staurosporine .
  • Arafa et al. (2021) reported that specific oxadiazole derivatives displayed promising cytotoxic activity against cancer cell lines, with some compounds exhibiting nearly double the potency compared to established treatments such as erlotinib .

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole scaffold have also been shown to possess broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains effectively.

Key Findings

  • A study highlighted that oxadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Dhumal et al. (2016) reported that certain oxadiazole derivatives were effective against Mycobacterium bovis, suggesting potential applications in tuberculosis treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways.

Research Insights

  • According to literature reviews, several oxadiazole-based compounds exhibit anti-inflammatory effects through mechanisms involving the inhibition of key inflammatory mediators .
  • Specific derivatives have been tested for their ability to reduce inflammation in animal models, demonstrating significant therapeutic potential.

Data Summary Table

Biological Activity IC50 Values (µM) Cell Lines/Organisms References
Anticancer0.275 - 1.18HEPG2, MCF7, SW1116
AntimicrobialN/AE. coli, S. aureus
Anti-inflammatoryN/AVarious animal models

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on substituent variations at positions 2 and 5 of the 1,3,4-oxadiazole ring. Below is a comparative analysis with key derivatives reported in the literature:

Compound ID/Reference Substituent at Position 2 Substituent at Position 5 Key Properties/Activities
Target Compound 4-Nitrobenzylthio 3-(Pyrrolidin-1-ylsulfonyl)phenyl Hypothesized HDAC6 inhibition; enhanced solubility due to sulfonamide
3.6 () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl High yield (92%); PARP inhibition; trifluoromethyl enhances lipophilicity
3.10 () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Pyridin-4-yl)phenyl Pyridyl group improves water solubility; moderate anticancer activity
5k () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(4,5-Dimethylpyridin-3-yl)phenyl High yield (97%); methylpyridyl enhances metabolic stability
Compound 6 () (2-Fluorobenzyl)thio 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl Fluorine substitution improves bioavailability; potent antibacterial activity
2f/g () (Phenylsulfanylmethyl)phenyl Pyridyl or substituted phenyl Robust antiproliferative activity in adenocarcinoma cells; thioether enhances membrane permeability

Physicochemical Properties

The target compound’s 4-nitrobenzylthio group distinguishes it from analogues with dihydrobenzodioxin or methoxybenzyl substituents (e.g., 3.6, 5k). However, this may reduce solubility, which is counterbalanced by the pyrrolidin-1-ylsulfonyl group—a feature absent in most analogues except HDAC6-targeting derivatives (e.g., ) .

Q & A

Basic: What are the established synthetic routes for 2-((4-nitrobenzyl)thio)-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions:

Core Oxadiazole Formation : Start with cyclization of a thiosemicarbazide precursor under reflux with phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .

S-Arylation : Introduce the 4-nitrobenzylthio group via nucleophilic substitution using 4-nitrothiophenol in polar aprotic solvents (e.g., DMF) under basic conditions .

Pyrrolidine Sulfonyl Incorporation : React the intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety .
Key Reagents : 4-Nitrothiophenol, POCl₃, DMF, and triethylamine. Yield optimization requires flash chromatography for purification .

Basic: What analytical techniques are critical for characterizing this compound?

NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., nitrobenzyl and pyrrolidine sulfonyl groups) .

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .

Elemental Analysis : Ensures purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .

X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfonyl and nitro groups .

Basic: How is the bioactivity of this compound initially assessed in academic research?

In Vitro Assays :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : PARP or kinase inhibition studies using fluorometric assays .

Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Structural Analog Comparisons : Benchmark activity against similar oxadiazoles with varying substituents (e.g., nitro vs. methoxy groups) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Nitrobenzyl Group :

  • Electron-Withdrawing Effect : Enhances electrophilicity, improving binding to enzyme active sites (e.g., PARP) .
  • Positional Isomerism : 4-Nitro substitution shows higher activity than 2-nitro in cytotoxicity assays .

Pyrrolidine Sulfonyl Group :

  • Hydrogen Bonding : The sulfonyl group interacts with catalytic residues (e.g., Asp/His in kinases), while pyrrolidine enhances solubility .

Oxadiazole Core :

  • Ring Rigidity : Substitution at C5 (phenyl vs. alkyl) modulates membrane permeability .
    Method : Synthesize analogs with systematic substituent variations and compare via dose-response assays .

Advanced: What strategies improve synthetic yield and scalability?

Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during S-arylation .

Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing arylboronic acids at earlier stages .

Purification : Gradient elution in flash chromatography (hexane/EtOAc) enhances separation of polar byproducts .

Reaction Monitoring : TLC or LC-MS tracks intermediate formation, reducing over-reaction .
Yield Data :

StepYield (Reported)Key Variable
Oxadiazole Formation82–95%POCl₃ stoichiometry
S-Arylation70–82%Solvent polarity

Advanced: How to resolve contradictions in reported bioactivity data for similar oxadiazoles?

Assay Variability : Standardize protocols (e.g., fixed incubation time in MTT assays) to minimize inter-lab discrepancies .

Impurity Effects : Re-test compounds after HPLC purification to rule out byproduct interference .

Cell Line Specificity : Compare results across multiple lines (e.g., HT-29 vs. A549) to identify tissue-dependent activity .
Case Study : A 2022 study found 95% PARP inhibition for a methoxy analog vs. 78% for the nitro derivative, likely due to steric hindrance from the nitro group .

Advanced: What computational approaches predict the binding mode of this compound?

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). The pyrrolidine sulfonyl group shows strong hydrogen bonding with Gly863 .

MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex in aqueous environments .

QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity of untested derivatives .
Validation : Compare computational predictions with crystallographic data (e.g., PDB ID: 3LJB) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。